4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 913264-41-2
Cat. No.: VC2796719
Molecular Formula: C15H27N3O4
Molecular Weight: 313.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913264-41-2 |
|---|---|
| Molecular Formula | C15H27N3O4 |
| Molecular Weight | 313.39 g/mol |
| IUPAC Name | tert-butyl 4-[[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19) |
| Standard InChI Key | HTJRCEYKHUSTMA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)/C(=N\O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| SMILES | CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Identification and Properties
Basic Identification Parameters
4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester can be identified using the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 913264-41-2 |
| Molecular Formula | C15H27N3O4 |
| Molecular Weight | 313.39 g/mol |
| IUPAC Name | tert-butyl 4-[[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]carbamoyl]piperidine-1-carboxylate |
| PubChem Compound ID | 135638418 |
This piperidine derivative contains multiple functional groups including a tert-butyloxycarbonyl (Boc) protecting group, a piperidine ring, a carbamoyl linkage, and a hydroxyimino-2-methylpropyl moiety.
Structural Information and Chemical Identifiers
The compound's structure is characterized by several standardized chemical identifiers that facilitate its unambiguous identification across chemical databases:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19) |
| Standard InChIKey | HTJRCEYKHUSTMA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)/C(=N\O)/NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
These identifiers provide precise structural information that allows chemists and researchers to accurately reference and work with the compound.
Physicochemical Properties
Based on its chemical structure, 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is expected to possess the following physicochemical properties:
| Property | Predicted Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility |
| Functional Groups | Piperidine ring, carbamoyl group, hydroxyimino moiety, tert-butyl ester |
| Chemical Stability | Generally stable under standard laboratory conditions; sensitive to strong acids and bases |
| Melting Point | Not specified in available literature |
The compound's complex structure with multiple functional groups contributes to its unique chemical behavior and potential applications in research settings.
Synthesis Methods
Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthesis of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester. This protecting group chemistry is well-established in organic synthesis:
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Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base
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The Boc group protects the piperidine nitrogen during subsequent reactions
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Selective removal of the Boc group can be accomplished under specific acidic conditions
From related chemistry described in the literature, the selective removal of N-Boc groups in the presence of tert-butyl esters can be achieved using methanesulfonic acid in tert-butyl acetate/dichloromethane as solvent. This selectivity is possible because removing the Boc group is an irreversible process due to protonation of the amine group and loss of CO₂ .
Challenges in Synthesis
Synthesizing 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester presents several challenges that must be addressed:
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Selective functionalization of the piperidine ring at the 4-position
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Introduction of the complex hydroxyimino-2-methylpropyl moiety
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Management of potentially competing reactions due to multiple functional groups
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Selective deprotection strategies when needed during synthesis
These challenges require careful reaction planning and precise control of reaction conditions to achieve successful synthesis of the target compound.
Chemical Reactivity
Functional Group Reactivity
The diverse functional groups present in 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester contribute to its complex chemical behavior:
| Functional Group | Potential Reactions |
|---|---|
| Piperidine Ring | N-deprotection, substitution reactions, ring opening under harsh conditions |
| Carbamoyl Group | Hydrolysis under acidic or basic conditions, nucleophilic attack |
| Hydroxyimino Group | Reduction to amines, oxidation, substitution reactions |
| tert-Butyl Ester | Acid-catalyzed hydrolysis, transesterification |
Understanding these reactivity patterns is essential for utilizing this compound in synthetic pathways and for predicting its stability under various conditions.
Acid-Base Properties
The compound contains several functional groups that participate in acid-base chemistry:
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The piperidine nitrogen (when deprotected) functions as a base
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The hydroxyl group of the hydroxyimino moiety can act as a weak acid
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The amide (carbamoyl) group is generally neutral but can undergo hydrolysis under strong acidic or basic conditions
These properties influence the compound's behavior in different solvent systems and its interactions with other chemical species.
Stability Considerations
The stability of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester under various conditions is an important consideration for its handling, storage, and application:
| Condition | Expected Stability |
|---|---|
| Ambient temperature, dry | Generally stable |
| Acidic conditions | Potentially unstable due to Boc and tert-butyl ester cleavage |
| Basic conditions | Potentially stable, though hydrolysis of ester and amide might occur |
| Oxidizing conditions | Reactive at the hydroxyimino group |
| Reducing conditions | Reactive at the hydroxyimino group |
| Prolonged storage | May require refrigeration to maintain stability |
These stability considerations must be taken into account when working with this compound in research settings.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry would be expected to show characteristic fragmentation patterns for 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester, including:
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Molecular ion peak at m/z 313 (corresponding to the molecular weight)
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Fragment ions resulting from:
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Loss of tert-butyl group (m/z 57)
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Loss of Boc group (m/z 100)
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Fragmentation of the piperidine ring
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Loss of the hydroxyimino group
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These mass spectral characteristics would provide additional confirmation of the compound's identity.
Structural Analogs and Related Compounds
Comparison with Related Piperidine Derivatives
While the search results don't provide extensive information on structural analogs, 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to a family of piperidine derivatives that have significant chemical and pharmaceutical relevance.
One related compound mentioned in the search results is tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS: 158407-04-6), which shares the piperidine-1-carboxylic acid tert-butyl ester backbone but differs in the substituent at the 4-position . This compound features a simpler bromomethyl group at the 4-position instead of the more complex hydroxyimino-2-methylpropylcarbamoyl moiety.
Structure-Property Relationships
The structural features of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester contribute to its unique properties:
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The piperidine ring provides a conformationally constrained scaffold
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The tert-butyloxycarbonyl group confers lipophilicity and serves as a protecting group
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The hydroxyimino moiety introduces potential for hydrogen bonding interactions
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The carbamoyl linkage provides both hydrogen bond donor and acceptor sites
These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.
| Parameter | Recommendation |
|---|---|
| Temperature | Store cool, preferably at 2-8°C |
| Light Exposure | Protect from direct light |
| Moisture | Store in a dry environment |
| Container | Keep in tightly closed container |
| Atmosphere | Store under inert gas if possible |
Proper storage conditions are essential to maintain the compound's integrity and prevent degradation.
Future Research Directions
Synthetic Methodology Development
Several opportunities exist for advancing the synthetic methodology related to 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester:
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Development of more efficient and higher-yielding synthetic routes
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Investigation of green chemistry approaches to reduce environmental impact
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Exploration of catalytic methods for key transformation steps
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Study of stereoselective synthesis if stereochemistry is relevant
Advances in synthetic methodology would facilitate access to this compound and related derivatives for research purposes.
Structure-Activity Relationship Studies
Investigating the structure-activity relationships of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester and its analogs represents a promising research direction:
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Systematic modification of functional groups to assess their impact on activity
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Exploration of conformational effects on molecular recognition
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Investigation of binding interactions with potential biological targets
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Correlation of structural features with observed biological effects
Such studies could provide valuable insights for drug discovery and development efforts.
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